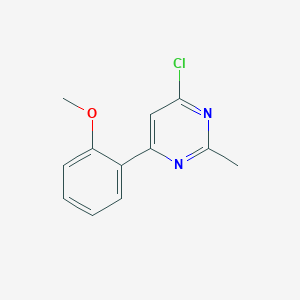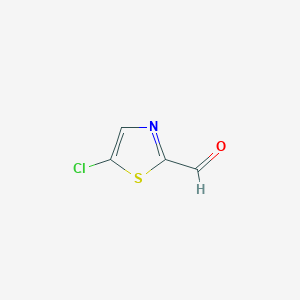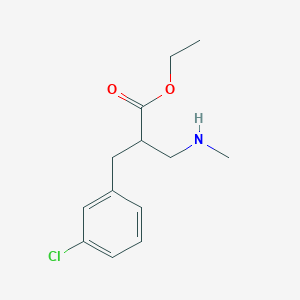![molecular formula C17H19N3O B1486719 3-(4-Aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-on CAS No. 1203291-22-8](/img/structure/B1486719.png)
3-(4-Aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-on
Übersicht
Beschreibung
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung hat sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Ihre Struktur, die eine Aminophenylgruppe enthält, kann modifiziert werden, um neue Schiff-Basen zu erzeugen, die eine signifikante Aktivität gegen verschiedene mikrobielle Stämme zeigen . Dies könnte zur Entwicklung neuer Antibiotika oder Desinfektionsmittel führen.
Antifungal Anwendungen
Insbesondere Derivate dieser Verbindung haben eine bemerkenswerte Aktivität gegen Candida albicans gezeigt, einen häufigen Pilzpathogen . Dies deutet auf die Verwendung in antimykotischen Behandlungen hin, entweder als pharmazeutisches Medikament oder als topisches Mittel.
Krebsforschung
Die Kernstruktur, die mit dieser Verbindung verwandt ist, gehört zu einer Klasse von Chemikalien, die auf ihre krebshemmenden Eigenschaften untersucht wurden . Die Forschung auf diesem Gebiet könnte zur Synthese neuer Chemotherapeutika führen, die auf bestimmte Arten von Krebszellen abzielen.
Entzündungshemmende Eigenschaften
Von der Aminophenylgruppe abgeleitete Verbindungen wurden mit entzündungshemmenden Aktivitäten in Verbindung gebracht . Dies deutet auf ein Potenzial für die Entwicklung neuer entzündungshemmender Medikamente hin, die zur Behandlung von Erkrankungen wie Arthritis oder entzündlicher Darmerkrankung eingesetzt werden könnten.
Antiepileptisches Potenzial
Die strukturellen Merkmale dieser Verbindung deuten darauf hin, dass sie bei der Synthese von Antiepileptika hilfreich sein könnte . Diese könnten bei der Behandlung neurologischer Erkrankungen wie Epilepsie helfen.
Analgetische Entwicklung
Der Rahmen der Verbindung eignet sich für die Herstellung von Analgetika . Diese Medikamente könnten so angepasst werden, dass sie Schmerzen ohne die Suchtmerkmale der aktuellen Opioid-Medikamente lindern.
Eigenschaften
IUPAC Name |
11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKHJDBUXNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


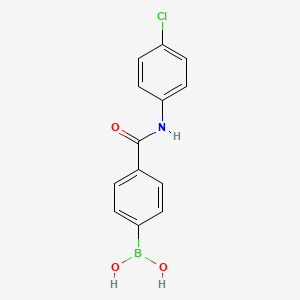
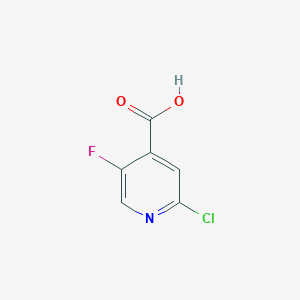
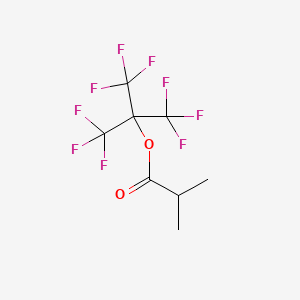
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
amine](/img/structure/B1486646.png)
![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)
